molecular formula C18H29ClN2O B588514 Bupivacaine-d9 Hydrochloride CAS No. 1286973-34-9

Bupivacaine-d9 Hydrochloride

Cat. No.: B588514
CAS No.: 1286973-34-9
M. Wt: 333.948
InChI Key: SIEYLFHKZGLBNX-WXBJMGRKSA-N
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Description

Bupivacaine-d9 Hydrochloride is a deuterated form of Bupivacaine Hydrochloride, a widely used local anesthetic agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Bupivacaine, as the deuterium atoms can be traced more easily in the body.

Mechanism of Action

Target of Action

Bupivacaine-d9 Hydrochloride, a deuterated compound of Bupivacaine, primarily targets sodium ion channels on neuronal cell membranes . It also has an effect on NMDA receptors and L-calcium and potassium channels . These targets play a crucial role in the generation and conduction of nerve impulses, which are critical for pain sensation.

Mode of Action

This compound operates by inhibiting sodium ion channels on neuronal cell membranes, thus blocking the generation and conduction of nerve impulses . This results in a loss of sensation, providing localized anesthesia . It also affects the activity of NMDA receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium-potassium pump mechanism. By blocking sodium ion channels, it disrupts the normal function of this pump, leading to a decrease in the membrane’s permeability to sodium ions . This results in inhibition of depolarization, effectively blocking the conduction of nerve impulses .

Pharmacokinetics

This compound exhibits bimodal kinetics with rapid uptake observed during the first few hours and prolonged release through 96 hours after administration . It is metabolized in the liver, forming a metabolite called pipecoloxylidine (PPX) . Approximately 6% of the drug is excreted unchanged in the urine . The clearance rate varies, with infants having a clearance rate of 7.1 ± 3.2 mL/kg/minute and children having a rate of 10 ± 0.7 mL/kg/minute .

Result of Action

The primary result of this compound’s action is the blockade of nerve impulse generation and conduction , leading to local or regional anesthesia . This makes it useful for a variety of superficial and invasive procedures, including surgery, dental and oral surgery procedures, diagnostic and therapeutic procedures, and obstetrical procedures .

Biochemical Analysis

Biochemical Properties

Bupivacaine-d9 Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of sodium channels. It interacts with voltage-gated sodium channels (VGSCs) by binding to their intracellular portion, which prevents sodium influx into nerve cells and inhibits depolarization . This interaction is crucial for its anesthetic properties. Additionally, this compound can block L-type calcium channels and potassium channels, further contributing to its inhibitory effects on nerve signal transmission .

Cellular Effects

This compound affects various types of cells, particularly neurons and muscle cells. It influences cell function by inhibiting action potential propagation, which leads to a decrease in nerve signal transmission . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the blockade of sodium channels can alter the expression of genes involved in pain and inflammation pathways, thereby reducing pain perception .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the intracellular portion of voltage-gated sodium channels, leading to the inhibition of sodium influx . This binding prevents the depolarization of nerve cells, thereby blocking the propagation of action potentials. Additionally, this compound can inhibit L-type calcium channels and potassium channels, which further contributes to its anesthetic effects . These interactions result in the inhibition of nerve signal transmission and a reduction in pain perception.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of nerve signal transmission and reduced pain perception . The stability and degradation of the compound can influence its long-term efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits nerve signal transmission without causing significant adverse effects . At high doses, this compound can cause toxic effects, such as muscle twitching, low blood pressure, and irregular heart rate . These threshold effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 . These enzymes facilitate the breakdown of this compound into its metabolites, which are then excreted by the kidneys. The interaction with these enzymes can affect the metabolic flux and levels of metabolites in the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, particularly alpha-1-acid glycoprotein, which facilitates its transport in the bloodstream . The compound is then distributed to various tissues, including the nervous system and muscles, where it exerts its anesthetic effects. The binding to plasma proteins also affects its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the intracellular portion of voltage-gated sodium channels . This localization is crucial for its inhibitory effects on nerve signal transmission. Additionally, this compound can localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence cellular function and metabolism . The targeting signals and post-translational modifications that direct this compound to these compartments are essential for its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bupivacaine-d9 Hydrochloride involves the deuteration of Bupivacaine. The process typically starts with the synthesis of Bupivacaine, which involves the reaction of 2,6-dimethylaniline with butyl bromide to form N-butyl-2,6-dimethylaniline. This intermediate is then reacted with chloroacetyl chloride to form N-butyl-2,6-dimethylphenylacetamide. The final step involves the cyclization of this intermediate to form Bupivacaine. For the deuterated version, deuterated reagents are used in place of their non-deuterated counterparts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is carefully monitored to maintain the deuterium content in the final product.

Chemical Reactions Analysis

Types of Reactions

Bupivacaine-d9 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of Bupivacaine, such as N-oxide derivatives from oxidation and amine derivatives from reduction.

Scientific Research Applications

Bupivacaine-d9 Hydrochloride is extensively used in scientific research, particularly in the following fields:

    Chemistry: Used to study the reaction mechanisms and pathways of Bupivacaine.

    Biology: Helps in understanding the metabolic pathways and biotransformation of Bupivacaine in biological systems.

    Medicine: Used in pharmacokinetic studies to trace the distribution and elimination of Bupivacaine in the body.

    Industry: Employed in the development of new formulations and delivery systems for local anesthetics.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Another widely used local anesthetic with a shorter duration of action compared to Bupivacaine.

    Ropivacaine: Similar to Bupivacaine but with a slightly different chemical structure, leading to different pharmacokinetic properties.

    Mepivacaine: Another local anesthetic with a faster onset but shorter duration of action compared to Bupivacaine.

Uniqueness

Bupivacaine-d9 Hydrochloride is unique due to its deuterium content, which allows for more precise tracing in pharmacokinetic studies. This makes it particularly valuable in research settings where understanding the detailed metabolism and distribution of Bupivacaine is crucial.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/i1D3,4D2,5D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEYLFHKZGLBNX-WXBJMGRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747233
Record name 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286973-34-9
Record name 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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